N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
The compound N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is structurally related to lidocaine , a well-known local anesthetic. Lidocaine is known to target voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in neurons
Mode of Action
Sodium channel blockers inhibit the influx of sodium ions during the depolarization phase of an action potential, thereby reducing neuronal excitability .
Biochemical Pathways
By blocking sodium channels, it could potentially affect the propagation of action potentials in neurons, thereby influencing various neurological processes .
Pharmacokinetics
A related compound, lidocaine, is known to be well-absorbed and undergoes extensive first-pass metabolism . The major route of metabolism for lidocaine is N-acetylation, forming various metabolites
Result of Action
If it acts similarly to lidocaine, it could potentially reduce neuronal excitability by blocking sodium channels, thereby providing anesthetic or anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves the reaction of 2,6-dimethylaniline with benzo[d][1,2,3]thiadiazole-6-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biology: Research explores its role as an enzyme inhibitor and its effects on various biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-5-carboxamide
- N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-4-carboxamide
- N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-3-carboxamide
Uniqueness
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The position of the carboxamide group plays a crucial role in determining the compound’s interaction with molecular targets and its overall properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-7-12-13(8-11)20-18-17-12/h3-8H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSLUYJOXZCEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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